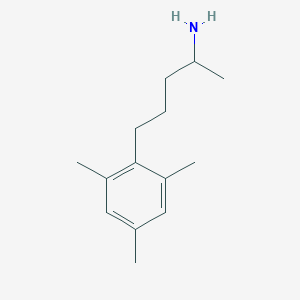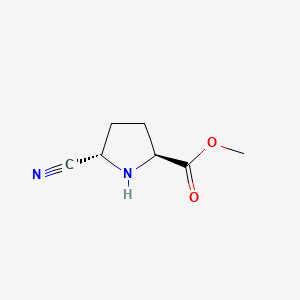
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde: is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group. The presence of the difluoromethyl group is particularly significant due to its influence on the compound’s chemical properties and reactivity. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the scalable production of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde.
化学反应分析
Types of Reactions: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 5-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid
Reduction: 5-(Difluoromethyl)-1,3-thiazole-2-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
科学研究应用
Chemistry: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a precursor for the synthesis of bioactive molecules and probes for biochemical assays .
Medicine: The difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and membrane permeability .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where the incorporation of fluorinated groups can enhance material properties such as hydrophobicity and chemical resistance .
作用机制
The mechanism of action of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is primarily influenced by the presence of the difluoromethyl group. This group can participate in hydrogen bonding and other interactions with molecular targets, affecting the compound’s reactivity and binding affinity. The aldehyde group can also undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Chloromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Bromomethyl)-1,3-thiazole-2-carbaldehyde
Comparison: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group is less electronegative than the trifluoromethyl group, resulting in different reactivity and interaction profiles. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to halomethyl groups, influencing the compound’s biological activity and stability .
属性
分子式 |
C5H3F2NOS |
|---|---|
分子量 |
163.15 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1-2,5H |
InChI 键 |
OYZOTEDPXXTMBD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)C=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)



![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




